

Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylacetyl chloride

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)phenylacetyl chloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the synthesis and application of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**, a key intermediate in the development of neurokinin-1 (NK1) receptor antagonists.

Introduction

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the construction of pharmacologically active molecules, most notably as a critical building block for NK1 receptor antagonists such as Aprepitant.^{[1][2][3][4][5]} The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.

Chemical Properties

Property	Value	Source
CAS Number	174083-39-7	[6][7]
Molecular Formula	C ₁₀ H ₅ ClF ₆ O	[7]
Molecular Weight	290.59 g/mol	[7]
Appearance	Solid (predicted)	
Boiling Point	204.8 ± 40.0 °C (at 760 mmHg) (predicted)	[6]
Density	1.5 ± 0.1 g/cm ³ (predicted)	[6]

Applications

The principal application of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. Antagonists of this receptor have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant is a marketed drug in this class, and its synthesis relies on intermediates derived from the 3,5-bis(trifluoromethyl)phenyl moiety.[1][2][3][4][5][8]

The 3,5-bis(trifluoromethyl)phenylacetyl group is typically introduced via acylation of an amine or alcohol to form a corresponding amide or ester linkage within the target molecule.

Experimental Protocols

The synthesis of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is achieved by the chlorination of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid. Two common and effective methods for this transformation are presented below.

Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is widely used for the preparation of acyl chlorides under mild conditions. The reaction proceeds with the formation of a Vilsmeier reagent intermediate from oxalyl chloride

and DMF, which then acts as the active chlorinating agent.

Reaction Scheme:

Caption: Synthesis of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles	Equivalents
3,5-Bis(trifluoromethyl)phenylacetic acid	272.14	5.00 g	18.4 mmol	1.0
Oxalyl chloride	126.93	4.67 g (3.27 mL)	36.8 mmol	2.0
N,N-Dimethylformamide (DMF)	73.09	2-3 drops	-	Catalytic
Dichloromethane (DCM), anhydrous	84.93	50 mL	-	-

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol) and anhydrous dichloromethane (50 mL).
- Cool the resulting solution to 0 °C in an ice bath.
- Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the stirred solution.
- Slowly add oxalyl chloride (3.27 mL, 36.8 mmol) dropwise to the reaction mixture over 15-20 minutes. Gas evolution (CO₂ and CO) will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
- The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.
- Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of oxalyl chloride, co-evaporation with anhydrous toluene (2 x 20 mL) can be performed.
- The resulting crude **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis using Thionyl Chloride

Thionyl chloride is a cost-effective and common reagent for the synthesis of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.

Reaction Scheme:

Caption: Synthesis using thionyl chloride.

Materials:

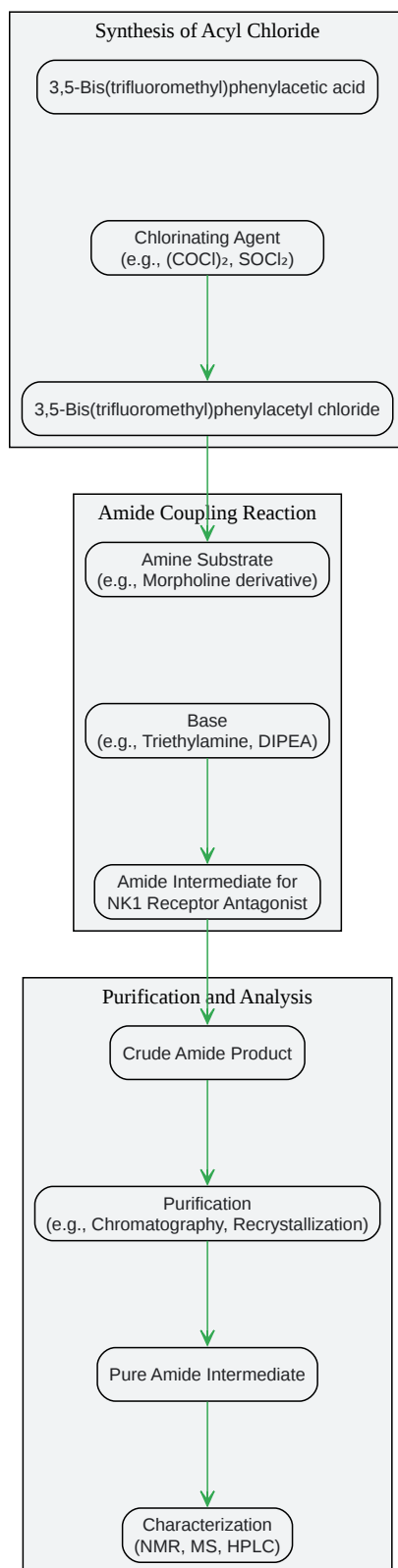
Reagent	Molar Mass (g/mol)	Quantity	Moles	Equivalents
3,5-Bis(trifluoromethyl)phenylacetic acid	272.14	5.00 g	18.4 mmol	1.0
Thionyl chloride (SOCl ₂)	118.97	4.38 g (2.65 mL)	36.8 mmol	2.0
N,N-Dimethylformamide (DMF)	73.09	1-2 drops	-	Catalytic (optional)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3,5-Bis(trifluoromethyl)phenylacetic acid (5.00 g, 18.4 mmol).
- Carefully add thionyl chloride (2.65 mL, 36.8 mmol) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
- Monitor the reaction for the cessation of gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude product.
- The crude **3,5-Bis(trifluoromethyl)phenylacetyl chloride** can be used directly or purified by vacuum distillation.

Workflow for Application in NK1 Receptor Antagonist Synthesis

The following diagram illustrates the general workflow for utilizing **3,5-Bis(trifluoromethyl)phenylacetyl chloride** in the synthesis of a key amide intermediate for NK1 receptor antagonists.



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Caption: Synthetic workflow for amide formation.

Safety Information

- **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is a corrosive and moisture-sensitive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a fume hood.
- Oxalyl chloride and thionyl chloride are toxic and corrosive. They react violently with water. Use extreme caution and work in a well-ventilated fume hood.
- The reactions described produce corrosive gases (HCl, CO, SO₂). Ensure that the reaction setup includes a proper gas trap containing a basic solution (e.g., NaOH solution) to neutralize these gases.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.

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